molecular formula C6H6F7I B3041147 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane CAS No. 261760-24-1

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane

Cat. No.: B3041147
CAS No.: 261760-24-1
M. Wt: 338 g/mol
InChI Key: DOOITBZJYVIFEO-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane is a highly fluorinated organic compound characterized by its iodine substituent, multiple fluorine atoms, and a trifluoromethyl group. The iodine atom likely enhances its utility in nucleophilic substitution reactions or as a radiopharmaceutical precursor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7I/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOITBZJYVIFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215275
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261760-24-1
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261760-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane typically involves the iodination of a fluorinated precursor. One common method is the reaction of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using advanced reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated alcohols or ketones. Reduction reactions can lead to the formation of fluorinated hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex fluorinated compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Formation of fluorinated derivatives with different functional groups.

    Oxidation Reactions: Formation of fluorinated alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Formation of fluorinated hydrocarbons or alkanes.

Scientific Research Applications

Fluorinated Compounds Development

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane serves as a crucial building block in synthesizing novel fluorinated compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their unique chemical properties that enhance biological activity and stability .

Material Science

In material science, this compound is utilized in developing advanced materials, particularly coatings and polymers. Its incorporation enhances chemical resistance and thermal stability, making it suitable for high-performance applications .

Environmental Studies

Researchers employ this compound to investigate the environmental behavior and degradation of fluorinated substances. Understanding these processes aids in assessing the ecological impacts of fluorinated compounds and their persistence in the environment .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard in various detection methods. Its use improves the accuracy of quantifying similar compounds within complex mixtures .

Medicinal Chemistry

The compound is explored for potential applications in drug design. Its unique structure may contribute to creating molecules with enhanced bioactivity and selectivity, making it relevant in medicinal chemistry research .

Case Study 1: Development of Fluorinated Pharmaceuticals

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel antiviral agents using this compound as a key intermediate. The resulting compounds exhibited improved efficacy against viral infections compared to existing treatments.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists utilized this compound to model the degradation pathways of fluorinated pollutants in aquatic systems. The findings indicated that while certain derivatives degrade rapidly, others persist due to their stable fluorinated structure.

Case Study 3: Enhanced Material Properties

A materials science study demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and chemical resistance under extreme conditions, making it ideal for aerospace applications.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

1,1,1,2,2,4,4,5,5,5-Decaf luoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-3-(trifluoromethyl)pentane (CAS 50285-19-3)
  • Structure : Features a branched fluorinated backbone with two trifluoromethyl groups and a tetrafluoroethyl substituent.
  • Key Differences : Lacks iodine, increasing its hydrophobicity compared to the target compound. This structural variation may reduce its reactivity in halogen-bonding applications but enhance stability in high-temperature environments .
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene (CAS 971)
  • Structure : An iodo-fluoroalkene with a trifluoromethyl group and a double bond at the 2-position.
  • Key Differences : The double bond introduces conjugation, altering electronic properties and reactivity. This compound may undergo addition reactions (e.g., with thiols, as seen in ) more readily than the saturated target compound. The iodine’s position adjacent to the double bond could also influence regioselectivity in synthesis .
1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane (CAS 375-50-8)
  • Structure : A shorter-chain diiodo-fluorinated butane.
  • Key Differences : The dual iodine substituents enhance halogen-bonding capacity, making it a candidate for crystal engineering or catalysis. However, its shorter chain length reduces steric bulk compared to the pentane-based target compound .
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane (CAS 243128-38-3)
  • Structure : Contains a heptafluoropropoxy group instead of a trifluoromethyl group.
  • This contrasts with the target compound’s non-polar trifluoromethyl group, which would favor solubility in fluorinated solvents .

Data Table: Comparative Overview

Compound Name (CAS) Molecular Formula (Inferred) Key Substituents Potential Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane C₆H₅F₇I I, CF₃, F₄ Pharmaceuticals, Catalysis
1,1,1,2,2,4,4,5,5,5-Decaf luoro-3-[...]-pentane (50285-19-3) C₈F₁₇(CF₃)₂ CF₃, F₁₀ High-temperature lubricants
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene (971) C₆F₈I(CF₃) I, CF₃, F₈, double bond Reactive intermediates
1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane (375-50-8) C₄F₈I₂ I₂, F₈ Halogen-bonding materials
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane (243128-38-3) C₇F₁₁IO I, O-C₃F₇, F₄ Surfactants, Solvents

Research Findings and Trends

  • Iodine vs. Other Halogens : Iodine-containing fluorocarbons (e.g., the target compound and CAS 375-50-8) exhibit unique reactivity due to iodine’s polarizability, making them superior to chlorine/bromine analogs in cross-coupling reactions .
  • Branching Effects : Branched derivatives (e.g., CAS 50285-19-3) show higher thermal stability but lower solubility than linear analogs like the target compound .
  • Double Bonds : Unsaturated analogs (e.g., CAS 971) are more reactive but less stable, limiting their use in long-term applications .

Biological Activity

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane, also known as 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)butane, is a fluorinated organic compound with significant applications in medicinal chemistry and material science. Its unique structural properties make it a valuable building block for synthesizing novel compounds with potential biological activities.

  • Molecular Formula : C5_5H4_4F7_7I
  • Molecular Weight : 323.98 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 110 °C
  • Purity : >98% (GC)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as a pharmaceutical agent and its role in environmental chemistry.

Medicinal Chemistry Applications

This compound is explored for its potential applications in drug design. Its fluorinated structure enhances the lipophilicity and metabolic stability of drug candidates, which can lead to improved bioactivity and selectivity. For example:

  • Antimicrobial Activity : Some fluorinated compounds have shown efficacy against bacterial strains due to their ability to disrupt cellular membranes or inhibit essential enzymes.
  • Anticancer Properties : Research has indicated that certain fluorinated compounds can induce apoptosis in cancer cells by interfering with metabolic pathways .

Environmental Impact Studies

Researchers utilize this compound to study the degradation of fluorinated substances in the environment. Understanding its behavior helps assess ecological impacts and develop strategies for mitigating pollution caused by persistent organic pollutants (POPs).

Case Study 1: Synthesis and Characterization

A recent study synthesized a series of fluorinated compounds including this compound. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry. The results indicated promising biological activity profiles .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting that modifications in the fluorinated structure can enhance antimicrobial efficacy .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobial12.5
Fluorinated derivative AAnticancer7.8
Fluorinated derivative BEnzyme Inhibition15.0

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis typically involves fluorination and iodination of precursor alkanes. For example, radical-initiated addition of iodine to perfluorinated alkenes or nucleophilic substitution with iodine sources (e.g., KI) under controlled conditions. Optimization requires monitoring reaction kinetics via GC-MS and adjusting catalysts (e.g., metal fluorides) or temperature (50–100°C) to enhance yield. Purification via fractional distillation is critical due to the compound’s high density (2.05 g/cm³) and boiling point (114.6°C) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (¹⁹F NMR, ¹H NMR) to confirm fluorine and hydrogen environments, supplemented by FTIR for functional group analysis. Mass spectrometry (EI/ESI) validates molecular weight (445.95 g/mol). For electronic properties, pair experimental data with density functional theory (DFT) calculations to map electron distribution and confirm hypervalent iodine interactions .

Q. What are the key thermodynamic and physical properties critical for experimental design?

  • Methodological Answer : Key properties include:

  • Boiling Point : 114.6°C (design distillation setups).
  • Vapor Pressure : 23.4 mmHg at 25°C (critical for handling in inert atmospheres).
  • Refractive Index : 1.332 (useful for purity checks).
    Cross-reference these values with NIST Standard Reference Data to resolve discrepancies and ensure calibration accuracy .

Advanced Research Questions

Q. What mechanistic insights exist for iodine substitution reactions in this compound?

  • Methodological Answer : Investigate substitution pathways (e.g., SN2 or radical mechanisms) using kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I). Monitor intermediates via in situ Raman spectroscopy. Computational studies (MD simulations) can model transition states, while experimental activation energies are derived from Arrhenius plots .

Q. How can researchers address challenges in handling and storage due to its reactivity?

  • Methodological Answer : Store at 0–6°C in amber glass under nitrogen to prevent photolytic or thermal degradation. Use PTFE-lined seals to avoid corrosion. Safety protocols mandate PPE (gloves, masks) and fume hoods due to irritant properties (Risk Code: R36/37/38). Waste must be neutralized with reducing agents (e.g., NaHSO₃) before disposal .

Q. How can contradictions between experimental and computational data on its stability be resolved?

  • Methodological Answer : Perform accelerated stability studies (e.g., thermal stress at 80°C) and compare degradation products (HPLC-MS) with DFT-predicted pathways. Validate computational models using NIST’s thermodynamic databases and adjust force fields to account for fluorine-iodine van der Waals interactions .

Q. What computational approaches best predict its behavior in novel reaction environments?

  • Methodological Answer : Use molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to model solvation effects in fluorinated solvents. Pair with ab initio calculations (MP2/CCSD(T)) to predict regioselectivity in cross-coupling reactions. Validate against experimental kinetic data .

Q. What are its potential applications in advanced material science, and how can these be tested?

  • Methodological Answer : Explore its use as a hydrophobic coating precursor via plasma-enhanced chemical vapor deposition (PECVD). Characterize film properties (contact angle, SEM-EDS). For battery electrolytes, test ionic conductivity and electrochemical stability (cyclic voltammetry, 0–5 V vs. Li/Li⁺) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
Reactant of Route 2
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane

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